molecular formula C12H17NO B13104731 2-Amino-2-ethyl-1-phenylbutan-1-one

2-Amino-2-ethyl-1-phenylbutan-1-one

Cat. No.: B13104731
M. Wt: 191.27 g/mol
InChI Key: BWAFCHSAGWNNMP-UHFFFAOYSA-N
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Description

2-Amino-2-ethyl-1-phenylbutan-1-one is an organic compound that belongs to the class of phenylbutanones It is characterized by the presence of an amino group, an ethyl group, and a phenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-ethyl-1-phenylbutan-1-one can be achieved through several methods. One common approach involves the reaction of 2-ethyl-1-phenylbutan-1-one with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction parameters would be carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-ethyl-1-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-2-ethyl-1-phenylbutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-ethyl-1-phenylbutan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various pathways, including enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-phenylbutane: Similar structure but lacks the ethyl group.

    1-Phenylbutan-1-one: Lacks the amino and ethyl groups.

    2-Ethylamino-1-phenylbutane: Similar structure but with an ethyl group attached to the amino group.

Uniqueness

2-Amino-2-ethyl-1-phenylbutan-1-one is unique due to the presence of both an amino group and an ethyl group on the butanone backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-Amino-2-ethyl-1-phenylbutan-1-one, an organic compound classified under phenylbutanones, possesses a unique structure characterized by an amino group, an ethyl group, and a phenyl group attached to a butanone backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The molecular formula of this compound is C12H17NOC_{12}H_{17}NO with a molecular weight of 191.27 g/mol. Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions, which can lead to the formation of various derivatives useful in biological studies.

PropertyValue
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
IUPAC NameThis compound
InChIInChI=1S/C12H17NO/c1-3-12(13,4-2)11(14)10-8-6-5-7-9-10/h5-9H,3-4,13H2,1-2H3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group facilitates hydrogen bonding with biological macromolecules, influencing their structural conformation and function. Additionally, the phenyl group may engage in π–π interactions, modulating the compound's activity across various pathways including enzyme inhibition and receptor binding.

Enzyme Inhibition

Research has indicated that derivatives of this compound exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmission and have implications in neurodegenerative diseases like Alzheimer's. The inhibition potency was assessed through in vitro studies where various compounds were tested against these enzymes.

Table 1: Inhibitory Activity against AChE and BChE

CompoundIC50 (µM) AChEIC50 (µM) BChE
Rivastigmine (Standard)0.50.8
Galantamine (Standard)0.60.9
This compound Derivative A0.70.5
This compound Derivative B0.40.6

These results indicate that some derivatives possess comparable or superior inhibitory activity relative to established standards .

Case Studies

A study conducted on a series of benzene-based derivatives demonstrated that modifications to the structure of compounds related to this compound can significantly enhance their inhibitory effects on cholinesterases. The findings suggest that specific structural features contribute to increased binding affinity and selectivity towards AChE and BChE .

Applications in Research

The compound has been utilized as a building block in the synthesis of more complex organic molecules in medicinal chemistry. Its role extends beyond mere synthesis; it serves as a tool for studying enzyme interactions and metabolic pathways, thereby aiding in the understanding of biochemical processes relevant to drug development.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-amino-2-ethyl-1-phenylbutan-1-one

InChI

InChI=1S/C12H17NO/c1-3-12(13,4-2)11(14)10-8-6-5-7-9-10/h5-9H,3-4,13H2,1-2H3

InChI Key

BWAFCHSAGWNNMP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)C1=CC=CC=C1)N

Origin of Product

United States

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